molecular formula C16H17ClN4 B2887466 5-Chloro-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine CAS No. 2415583-00-3

5-Chloro-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine

Cat. No.: B2887466
CAS No.: 2415583-00-3
M. Wt: 300.79
InChI Key: ZURCUZQACOUAQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a chloro group and a fused octahydropyrrolo[3,4-c]pyrrole ring system with a phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine typically involves multi-step organic synthesis. One common approach is the nucleophilic substitution reaction on a halogenated pyrimidine precursor. The reaction conditions often include the use of organolithium reagents or other strong nucleophiles to introduce the desired substituents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Organolithium reagents, such as phenyllithium, in anhydrous solvents like tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like DDQ (2,3-dichloro-5,6-dicyanobenzoquinone).

    Reduction: Reducing agents like sodium borohydride (NaBH4).

Major Products

The major products formed depend on the specific reactions and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

5-Chloro-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structure. These interactions can modulate biological pathways, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is unique due to its complex fused ring system and the presence of both pyrimidine and pyrrolo[3,4-c]pyrrole moieties. This structural complexity may confer distinct biological activities and chemical reactivity compared to simpler analogs.

Properties

IUPAC Name

5-(5-chloropyrimidin-2-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4/c17-14-6-18-16(19-7-14)21-10-12-8-20(9-13(12)11-21)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURCUZQACOUAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=CC=CC=C3)C4=NC=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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